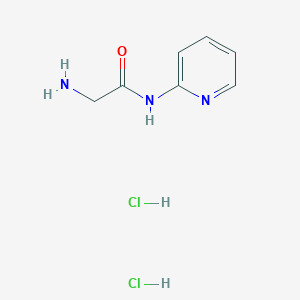![molecular formula C5H8ClNO3 B2940341 (3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride CAS No. 2171283-77-3](/img/structure/B2940341.png)
(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride” seems to be a complex organic molecule. It is part of a class of compounds known as spirocyclic compounds, which are characterized by two or more rings connected by a single atom .
Molecular Structure Analysis
The molecular structure of this compound seems to involve a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) fused with a dioxolane ring (a six-membered ring with two oxygen atoms) in a spirocyclic configuration .Scientific Research Applications
Environmental Toxicology and Chemical Mechanisms
Paraquat Poisonings and Lung Toxicity : Research on paraquat dichloride, a widely used herbicide, highlights the molecular mechanisms of lung toxicity, which may offer insights into the pulmonary effects of related compounds. The focus is on the polyamine transport system in alveolar cells and oxidative stress generation, which are critical in understanding lung toxicity mechanisms (R. Dinis-Oliveira et al., 2008).
Dioxin Toxicity and Carcinogenic Potential : The classification of dioxins as human carcinogens based on their mechanism involving the aryl hydrocarbon receptor (AhR) is relevant to understanding the toxicological effects of structurally related compounds. This review emphasizes the need for continuous evaluation of the toxicological impact of dioxins and similar compounds on human health (K. Steenland et al., 2004).
Advanced Materials and Chemical Interactions
Hydroxypyridinone Complexes with Aluminium : The study of hydroxypyridinones as Al (and Fe) chelators for potential medical uses sheds light on the chemical interactions and pharmacokinetic properties of these compounds. This research could inform applications of structurally similar compounds in medicine and environmental remediation (M. A. Santos, 2002).
Antioxidant Properties of Hydroxycinnamic Acids : The structure-activity relationships of hydroxycinnamic acids (HCAs) provide insights into designing more potent antioxidant molecules. This review discusses the modifications of the aromatic ring and carboxylic function to enhance antioxidant activity, which may be applicable to research on "(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride" and its derivatives (N. Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
(3aR,6aS)-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.ClH/c7-5-8-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2;1H/t3-,4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULANUDLWNKEHRO-HKTIBRIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OC(=O)O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)OC(=O)O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate](/img/structure/B2940260.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2940265.png)


![2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2940271.png)

![3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride](/img/structure/B2940273.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)



